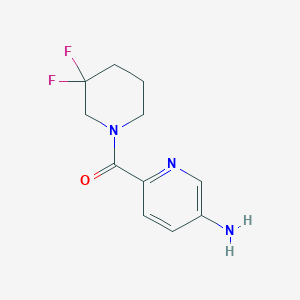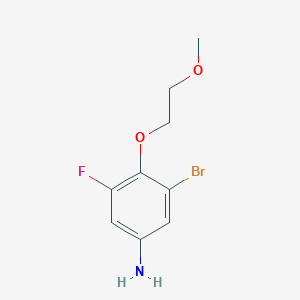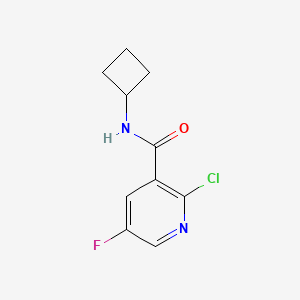
2-Chloro-N-cyclobutyl-5-fluoropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-cyclobutyl-5-fluoropyridine-3-carboxamide is a fluorinated pyridine derivative. Compounds containing fluorine atoms are of significant interest due to their unique physical, chemical, and biological properties. The presence of fluorine atoms in the aromatic ring often results in reduced basicity and reactivity compared to their chlorinated and brominated analogues .
Preparation Methods
The synthesis of 2-Chloro-N-cyclobutyl-5-fluoropyridine-3-carboxamide involves several steps. One common method includes the fluorination of pyridine derivatives. For instance, fluorination of pyridine by complex AlF3 and CuF2 at high temperatures (450–500 °C) forms a mixture of fluoropyridines . Another method involves the reaction of 3-bromo-2-nitropyridine with Bu4N+F− in DMF at room temperature to form 2-fluoro-3-bromopyridine . These intermediates can then be further modified to introduce the chloro and cyclobutyl groups, followed by the formation of the carboxamide.
Chemical Reactions Analysis
2-Chloro-N-cyclobutyl-5-fluoropyridine-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and fluoro groups.
Oxidation and Reduction: The pyridine ring can undergo oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The compound can be used in Suzuki–Miyaura coupling reactions, which are widely applied for forming carbon–carbon bonds under mild and functional group tolerant conditions.
Scientific Research Applications
2-Chloro-N-cyclobutyl-5-fluoropyridine-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex fluorinated compounds.
Mechanism of Action
The mechanism of action of 2-Chloro-N-cyclobutyl-5-fluoropyridine-3-carboxamide involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to its targets, potentially leading to more effective biological activity. The exact pathways and molecular targets would depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
2-Chloro-N-cyclobutyl-5-fluoropyridine-3-carboxamide can be compared with other fluorinated pyridines, such as:
- 2-Fluoropyridine
- 2,6-Difluoropyridine
- 3-Fluoropyridine
These compounds share the common feature of having fluorine atoms in the pyridine ring, but they differ in the number and position of the fluorine atoms, as well as other substituents. The unique combination of chloro, cyclobutyl, and carboxamide groups in this compound distinguishes it from these similar compounds .
Properties
IUPAC Name |
2-chloro-N-cyclobutyl-5-fluoropyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClFN2O/c11-9-8(4-6(12)5-13-9)10(15)14-7-2-1-3-7/h4-5,7H,1-3H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PANCARNAIAQBLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC(=O)C2=C(N=CC(=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-Bromo-6-fluoro-1-(4-methoxybenzyl)-1H-benzo[d][1,2,3]triazole](/img/structure/B8123528.png)
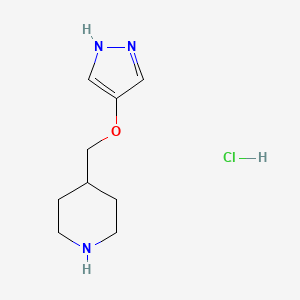
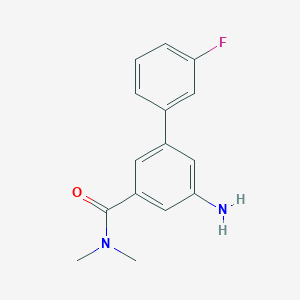
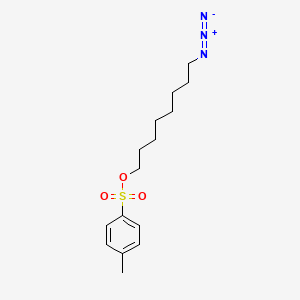
![1-[3-Bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-yl]-4-[(2-tetrahydropyranyl)oxy]-1-butanone](/img/structure/B8123550.png)
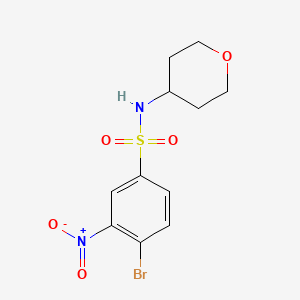
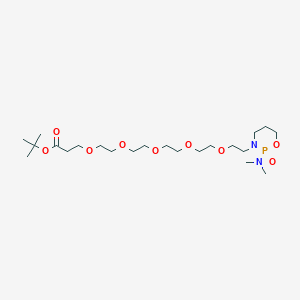
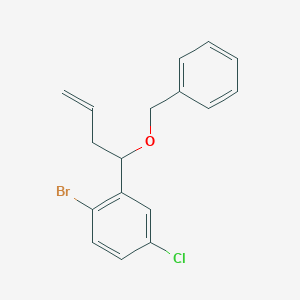
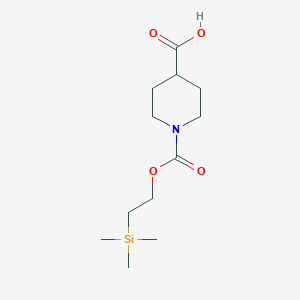
![[(3-Bromo-2-methoxyphenyl)methyl]dimethylamine](/img/structure/B8123588.png)
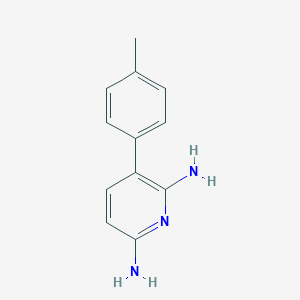
![3-[1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-yl]-benzaldehyde](/img/structure/B8123596.png)
